molecular formula C27H44O4 B045664 Calcitetrol CAS No. 56142-94-0

Calcitetrol

Cat. No. B045664
CAS RN: 56142-94-0
M. Wt: 432.6 g/mol
InChI Key: WFZKUWGUJVKMHC-UKBUZQLGSA-N
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Description

Calcite (CaCO3) is one of the most abundant minerals on Earth, playing a significant role in various fields including biomineralization, environmental geochemistry, and industrial applications. Its highly anisotropic physical properties have been extensively studied to understand its structural, electronic, dielectric, optical, and vibrational characteristics.

Synthesis Analysis

Synthesis of calcite often occurs naturally, but it can be artificially induced in laboratory settings. An example includes the reaction of calcite with hydrogen, which produces CaO, Ca(OH)2, H2O, CO, CH4, C2H6, and graphite, along with a black solid residue that may be hydrocarbon (Giardini, Salotti, & Lakner, 1968).

Molecular Structure Analysis

The molecular structure of calcite has been elucidated through various techniques including X-ray photoelectron spectroscopy (XPS) and low energy electron diffraction (LEED), revealing the coordination sphere of surface Ca ions and the arrangement of carbonate groups (Stipp & Hochella, 1991).

Chemical Reactions and Properties

Calcite undergoes several chemical reactions that highlight its reactivity and surface properties. For instance, its interaction with acidic solutions can lead to dissolution, demonstrating the mineral's surface reactivity and its implications for biomineralization processes (H., Teng, Patricia, M., & Dove, 1997).

Physical Properties Analysis

The physical properties of calcite, such as its anisotropic behavior, have been benchmarked using dispersion-corrected Density Functional Theory (DFT) methods. These properties include structural, electronic, dielectric, optical, and vibrational aspects, which are crucial for its various applications (Ulian, Moro, & Valdrè, 2021).

Chemical Properties Analysis

The chemical properties of calcite, including its surface reactivity and complexation behavior, are essential for understanding its role in environmental and biological contexts. The structure and complexation at the calcite-water interface have been studied to elucidate these properties, providing insights into ion adsorption and surface charging phenomena (Heberling et al., 2021).

Scientific Research Applications

  • Calcite's surface properties are significant in biomineralization and biomolecule adsorption, as evidenced by the (2 x 1) reconstruction of the calcite (1014) cleavage plane (Schütte et al., 2010).

  • The anisotropic physical properties of calcite are useful for calibrating theoretical simulation methods, with hybrid functionals outperforming PBE in performance (Ulian et al., 2021).

  • Under high pressure and temperature, calcite transforms into an orthopyroxene-type structure, suggesting potential for carbon dioxide storage at the lower mantle's base (Ono et al., 2007).

  • Microbially induced calcite precipitation (MICP) improves soil engineering properties and has diverse engineering applications (Osinubi et al., 2020).

  • Surface broken bonds in calcite are useful for studying mineral and material surface properties (Gao et al., 2017).

  • Calcite barriers can immobilize phosphorus in eutrophic lake sediments, optimizing specific surface area, grain size, and surface roughness (Berg et al., 2004).

  • Calcite is widely used in modern optical instruments, particularly in polarization optics, due to its anisotropic properties and stability (Kalinin & Saleev, 2018).

  • Understanding calcite's surface chemistry is crucial for environmental remediation research (Baer & Moulder, 1993).

Safety And Hazards

For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of Calcitetrol .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZKUWGUJVKMHC-UKBUZQLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305253
Record name 1α,24R,25-Trihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24-Hydroxycalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Calcitetrol

CAS RN

56142-94-0
Record name 1α,24R,25-Trihydroxyvitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56142-94-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (24R)-24-Hydroxycalcitriol
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Record name 1α,24R,25-Trihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56142-94-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 24-Hydroxycalcitriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
M Akiyoshi‐Shibata, T Sakaki… - European journal of …, 1994 - Wiley Online Library
… Similarly, calcitriol was converted not only to calcitetrol but also to oxocalcitriol and oxohydroxycalcitriol. These results indicate that a single enzyme expressed in the bacteria is …
Number of citations: 176 febs.onlinelibrary.wiley.com
J Ma, JJ He, JL Hou, CX Zhou, FK Zhang… - Parasites & vectors, 2019 - Springer
… Calcitetrol (also known as 1,25-dihydroxyvitamin D3) participates in the regulation of T reg cells [44]. Ceramide and oleic acid were upregulated at 21 dpi. Oleic acid (a …
Number of citations: 23 link.springer.com
S Deb, A Reeves, S Lafortune - The FASEB Journal, 2019 - Wiley Online Library
… Most of the vitamin D3 derivatives have high blood‐brain barrier penetration ability except for calcitetrol, 1,23,25 trihydroxyvitamin D3, and 1,23,25‐trihydroxy‐24‐oxo‐vitamin D3. The …
Number of citations: 0 faseb.onlinelibrary.wiley.com
MS Longtine, S Cvitic, BN Colvin, B Chen… - …, 2017 - rep.bioscientifica.com
We assessed the response of primary cultures of placental villous mononucleated trophoblasts and multinucleated syncytiotrophoblast to calcitriol, the most biologically active form of …
Number of citations: 8 rep.bioscientifica.com
DW Ji, F Li, LH Hu, K Luo, JM Zhang, MC Yan… - Aquaculture …, 2022 - Elsevier
Pacific white shrimp (Litopenaeus vannamei) is one of the most prevalent crustacean species, understanding the metabolomics during gonad maturation in female L. vannamei is …
Number of citations: 2 www.sciencedirect.com
C Zierold, HM Darwish… - Proceedings of the …, 1994 - National Acad Sciences
The calcidiol (25-hydroxyvitamin D3) 24-hydroxylase is one of the key enzymes in the metabolism of vitamin D. This enzyme acts on both calcidiol and calcitriol (1,25-dihydroxyvitamin …
Number of citations: 200 www.pnas.org
S Deb, AA Reeves, S Lafortune - Pharmaceuticals, 2020 - mdpi.com
… Vitamin D 3 derivatives with higher number of hydroxy groups, such as calcitroic acid, calcitetrol, are likely to have lower ability to cross the membrane. Overall, vitamin D 3 derivatives …
Number of citations: 16 www.mdpi.com
JK Kim, A Khan, S Cho, J Na, Y Lee, G Bang, WJ Yu… - Chemosphere, 2019 - Elsevier
… , 25-hydroxyvitamin D 3, and calcitetrol were highly unregulated in most groups exposed to … mg doses (G4 & G5), while the calcitetrol concentration in all groups was lower than that in …
Number of citations: 16 www.sciencedirect.com
BM Trost, J Dumas, M Villa - Journal of the American Chemical …, 1992 - ACS Publications
The invention of new palladium-catalyzed reactions offers new insights into synthetic strategies directed toward the vitamin D system. The palladium-catalyzed cycloisomerization of 1, 6-…
Number of citations: 276 pubs.acs.org
JD Balthazar, MP Soosaimanickam… - World Journal of …, 2022 - Springer
… Chemical structure ligand Calcitetrol was downloaded from the Pubchem database. Three dimensional structures of target protein; human p53 cancer mutant Y220C (PDB ID: 3zme) (…
Number of citations: 3 link.springer.com

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